

2-Ethoxycinnamic acid physical properties

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Compound of Interest

Compound Name: 2-Ethoxycinnamic acid

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An In-depth Technical Guide to the Physical Properties of **2-Ethoxycinnamic Acid**

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxycinnamic acid ($C_{11}H_{12}O_3$) is an aromatic carboxylic acid and a derivative of cinnamic acid. As a member of the cinnamate family, it belongs to a class of compounds widely investigated for their diverse biological activities and applications, ranging from roles as synthetic intermediates in the pharmaceutical industry to components in cosmetics.

Understanding the fundamental physical properties of this compound is a critical first step in its handling, characterization, formulation, and quality control.

This guide provides a comprehensive overview of the core physical properties of **2-Ethoxycinnamic acid**. It moves beyond a simple recitation of data to offer detailed, field-proven experimental protocols for their determination. The causality behind methodological choices is explained to ensure that researchers can not only replicate these procedures but also understand the principles that guarantee data integrity and reliability.

Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is essential for any laboratory or development work. The key physicochemical data for **2-Ethoxycinnamic acid** are summarized below.

Property	Value	Source
IUPAC Name	(2E)-3-(2-ethoxyphenyl)prop-2-enoic acid	[PubChem][1]
Molecular Formula	C ₁₁ H ₁₂ O ₃	[PubChem][1]
Molecular Weight	192.21 g/mol	[PubChem][1]
Appearance	White to cream or yellow solid	[Thermo Scientific][2]
Melting Point	181-188 °C (Varies by source and purity)	[Thermo Scientific][2]
Solubility	Insoluble in water; Soluble in ethanol, ether, DMSO, acetone, chloroform	[Alchemist-chem][3], [ChemicalBook][4]
pKa (Predicted)	4.14 (Strongest Acidic)	[FooDB][5]

Experimental Determination of Physical Properties

The following sections detail robust methodologies for the empirical validation of the key physical properties of **2-Ethoxycinnamic acid**.

Melting Point Determination: A Criterion for Purity

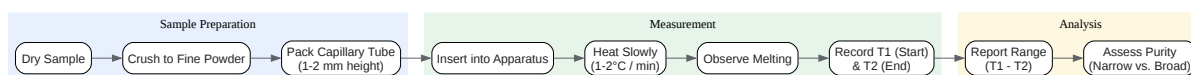
Expertise & Experience: The melting point is one of the most fundamental and informative physical properties of a solid organic compound. A sharp, narrow melting range (typically 0.5-1.0°C) is a strong indicator of high purity, whereas the presence of impurities typically causes a depression and broadening of the melting range.[6] This phenomenon, known as melting point depression, is a colligative property that provides a rapid and cost-effective method for preliminary purity assessment.

Self-Validating Protocol for Melting Point Determination:

- Sample Preparation:
 - Ensure the **2-Ethoxycinnamic acid** sample is completely dry, as residual solvent will act as an impurity.

- Place a small amount of the crystalline solid onto a clean, dry watch glass.
- Obtain a glass capillary tube (sealed at one end) and gently tap the open end into the sample powder.^[7]
- Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to compact the solid into the bottom sealed end.^{[7][8]} The packed sample should be approximately 1-2 mm high.^[6]
- Apparatus Setup & Measurement:
 - Use a calibrated digital melting point apparatus (e.g., DigiMelt or Mel-Temp).
 - Rapid Preliminary Run (Optional but Recommended): Set a fast ramp rate (10-20°C/minute) to quickly determine an approximate melting range. This saves time during the precise measurement.^[8]
 - Accurate Measurement: Allow the apparatus to cool to at least 15-20°C below the approximate melting point.^[7] Set a slow ramp rate of 1-2°C per minute.^[8] A slow rate is critical to allow the system to remain in thermal equilibrium, ensuring an accurate reading.
 - Insert the capillary tube into the apparatus.^[7]
- Data Recording & Interpretation:
 - Observe the sample through the magnified viewfinder.
 - Record the temperature at which the first drop of liquid appears (T_1).
 - Record the temperature at which the entire sample has completely melted into a clear liquid (T_2).^[9]
 - The melting point is reported as the range $T_1 - T_2$. For a pure sample, this range should be narrow.
 - Perform at least two careful determinations to ensure consistency and report the average.

Diagram: Melting Point Determination Workflow A logical flow for obtaining an accurate melting point.



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Solubility Profiling: Elucidating Functional Group Characteristics

Expertise & Experience: Solubility testing is a classical qualitative analysis technique that provides significant insight into the structural characteristics of a molecule, particularly its polarity and the presence of acidic or basic functional groups.^{[10][11]} For **2-Ethoxycinnamic acid**, its carboxylic acid moiety is the dominant factor governing its solubility in aqueous solutions of varying pH. The principle of "like dissolves like" dictates its behavior in organic solvents.

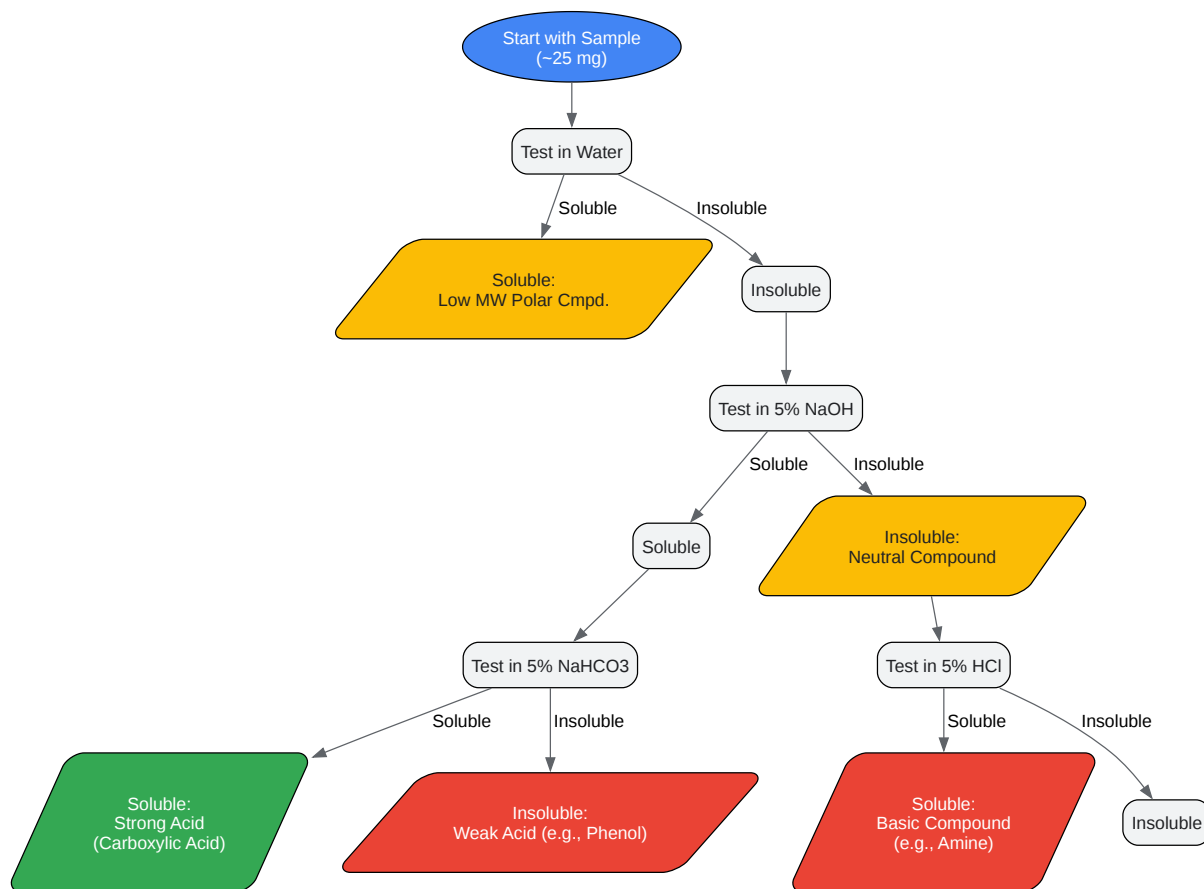
Self-Validating Protocol for Qualitative Solubility Testing:

- General Procedure:
 - For each test, add ~25 mg of **2-Ethoxycinnamic acid** to a small test tube.
 - Add ~0.75 mL of the solvent in portions, shaking vigorously after each addition.^[12]
 - "Soluble" is defined as the complete dissolution of the solid to form a homogeneous solution.
- Solvent Sequence & Rationale:
 - Test 1: Water (H₂O): The molecule's large non-polar aromatic and alkyl portions are expected to outweigh the polarity of the carboxylic acid group, rendering it insoluble in

water.[\[10\]](#)

- Test 2: 5% Aqueous Sodium Hydroxide (NaOH): As a carboxylic acid, it is expected to be readily soluble.
 - Causality: NaOH is a strong base that deprotonates the carboxylic acid ($pK_a \sim 4.14$) to form the highly polar and water-soluble sodium 2-ethoxycinnamate salt. This positive result is strong evidence for an acidic functional group.
- Test 3: 5% Aqueous Sodium Bicarbonate ($NaHCO_3$): Expected to be soluble.
 - Causality: $NaHCO_3$ is a weaker base than NaOH. It will only dissolve acids that are stronger than carbonic acid ($pK_a \sim 6.4$). Since carboxylic acids ($pK_a \sim 3-5$) meet this criterion, dissolution (often with effervescence of CO_2) confirms the presence of a carboxylic acid specifically, distinguishing it from less acidic phenols ($pK_a \sim 10$).[\[12\]](#)
- Test 4: 5% Aqueous Hydrochloric Acid (HCl): Expected to be insoluble.
 - Causality: In an acidic medium, the carboxylic acid remains in its neutral, protonated form and thus remains water-insoluble. This test is primarily used to detect basic functional groups like amines.[\[12\]](#)
- Test 5: Organic Solvents (e.g., Ethanol, Diethyl Ether): Expected to be soluble.
 - Causality: The significant non-polar character of the molecule allows it to dissolve in organic solvents of moderate to high polarity through favorable intermolecular interactions.[\[3\]](#)[\[4\]](#)

Diagram: Solubility Analysis Flowchart A decision tree for characterizing an unknown via solubility.



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Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the molecular structure and identity of **2-Ethoxycinnamic acid**.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy of its bond vibrations (e.g., stretching, bending). The resulting spectrum is a unique molecular fingerprint.

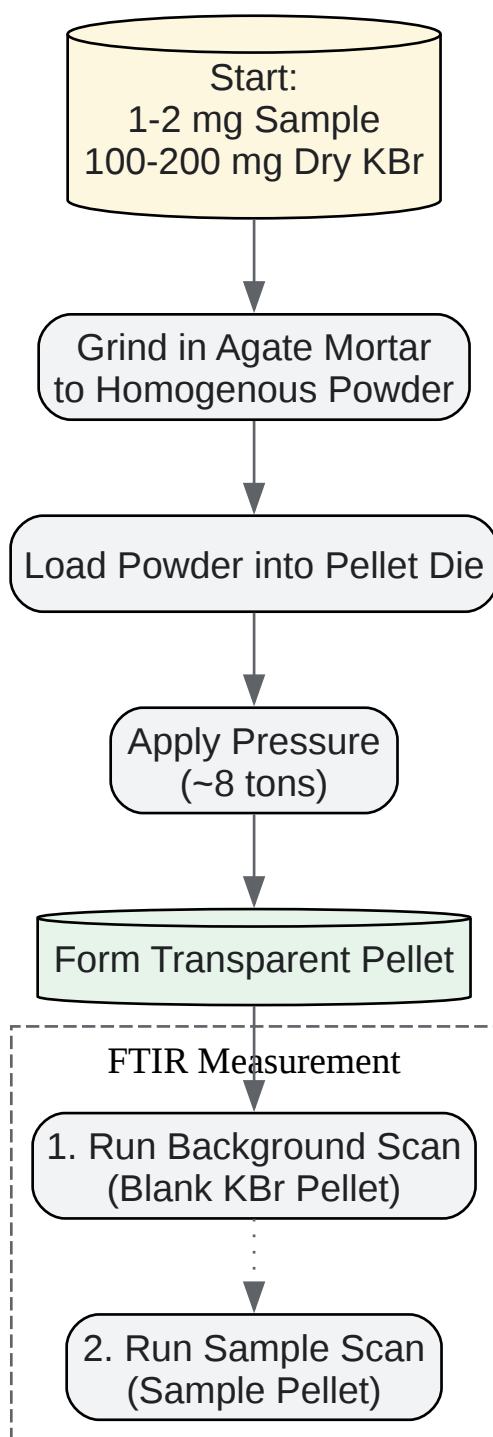
Self-Validating Protocol (KBr Pellet Method):

- Sample Preparation:
 - Trustworthiness: This method requires scrupulous attention to dryness. Potassium bromide (KBr) is hygroscopic; absorbed moisture will produce a broad O-H stretching band around 3400 cm^{-1} , which can interfere with the analysis.
 - Gently grind 1-2 mg of **2-Ethoxycinnamic acid** with 100-200 mg of dry, spectroscopy-grade KBr powder in an agate mortar and pestle until a fine, homogenous powder is obtained.[\[13\]](#)
 - Transfer the powder to a pellet die.
 - Place the die under a hydraulic press and apply a force of approximately 8 tons for several minutes to form a transparent or translucent pellet.[\[14\]](#)
- Spectrum Acquisition:
 - Place a blank KBr pellet (containing no sample) in the spectrometer and run a background scan.[\[15\]](#) This is a critical self-validating step that subtracts the absorbance from atmospheric CO_2 and H_2O , as well as any absorbance from the KBr matrix itself.
 - Replace the blank with the sample pellet and acquire the sample spectrum.

Expected Characteristic Absorptions for **2-Ethoxycinnamic Acid**:

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~2500-3300	O-H stretch (very broad)	Carboxylic Acid
~3030	C-H stretch (aromatic)	Benzene Ring
~2850-2980	C-H stretch (aliphatic)	Ethoxy Group (-CH ₂ , -CH ₃)
~1680-1700	C=O stretch	Conjugated Carboxylic Acid
~1625	C=C stretch	Alkene (conjugated)
~1450-1600	C=C stretches	Aromatic Ring
~1250-1300	C-O stretch	Carboxylic Acid / Aryl Ether

Diagram: KBr Pellet Preparation Workflow A standardized procedure for solid-state FTIR analysis.



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Ultraviolet-Visible (UV-Vis) Spectroscopy

Expertise & Experience: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within a molecule. It is

particularly useful for analyzing compounds with conjugated π -electron systems, such as the aromatic ring and adjacent double bond in **2-Ethoxycinnamic acid**.[\[16\]](#)[\[17\]](#) The spectrum provides information about the extent of conjugation.

Self-Validating Protocol:

- Solvent and Sample Preparation:
 - Select a UV-grade solvent that does not absorb in the region of interest (typically 200-400 nm). Methanol or ethanol are common choices.[\[18\]](#)
 - Prepare a dilute stock solution of **2-Ethoxycinnamic acid** of a precisely known concentration. Perform serial dilutions to obtain a final concentration that gives a maximum absorbance reading between 0.2 and 1.0 for optimal accuracy.
- Spectrum Acquisition:
 - Use a matched pair of quartz cuvettes (glass absorbs UV light below ~340 nm).
 - Fill one cuvette with the pure solvent to use as the reference or blank. Place it in the reference beam of a double-beam spectrophotometer.
 - Rinse the second cuvette with the sample solution before filling it and placing it in the sample beam.
 - Run a baseline correction (autozero) with the solvent-filled cuvette in both beams.
 - Scan the sample across the desired wavelength range (e.g., 200-400 nm) to generate an absorbance spectrum.
- Data Analysis:
 - Identify the wavelength(s) of maximum absorbance (λ_{max}). For aromatic compounds like this, multiple bands corresponding to $\pi \rightarrow \pi^*$ transitions are expected.[\[17\]](#)[\[18\]](#)
 - The primary bands for aromatic systems typically appear near 205 nm and a less intense series of bands between 255-275 nm.[\[16\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful spectroscopic technique for elucidating the precise molecular structure of an organic compound. It provides detailed information about the chemical environment, connectivity, and number of different types of protons (^1H NMR) and carbons (^{13}C NMR) in a molecule.

Self-Validating Protocol (^1H NMR):

- Sample Preparation:
 - Dissolve 5-10 mg of **2-Ethoxycinnamic acid** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform- d , CDCl_3 , or DMSO- d_6) in a clean NMR tube.
 - Causality: Deuterated solvents are used because deuterium (^2H) resonates at a much different frequency than protons (^1H), rendering the solvent invisible in the ^1H NMR spectrum and preventing a massive solvent signal from obscuring the sample signals.
 - Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference peak at 0.00 ppm.
- Spectrum Acquisition & Analysis:
 - Acquire the spectrum on a calibrated NMR spectrometer.
 - Analyze the resulting spectrum based on four key features:
 - Chemical Shift (δ): The position of a signal indicates the electronic environment of the protons. Aromatic protons are deshielded by the ring current and appear downfield (6.5-8.0 ppm).^[16]
 - Integration: The area under each signal is proportional to the number of protons it represents.
 - Multiplicity (Splitting): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) reveals the number of neighboring protons.

- Coupling Constant (J): The distance between split peaks provides information on connectivity and, for the vinylic protons, can confirm the trans stereochemistry (typically a large J value of ~16 Hz).

Predicted ^1H NMR Signals for **2-Ethoxycinnamic Acid** (in CDCl_3):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~11-12	Broad Singlet	1H	Carboxylic Acid (-COOH)
~7.8-8.0	Doublet ($J \approx 16$ Hz)	1H	Vinylic Proton (-CH=CH-COOH)
~6.8-7.5	Multiplet	4H	Aromatic Protons
~6.4-6.6	Doublet ($J \approx 16$ Hz)	1H	Vinylic Proton (Ar-CH=CH-)
~4.1	Quartet	2H	Ethoxy Methylene (-O-CH ₂ -CH ₃)
~1.4	Triplet	3H	Ethoxy Methyl (-O-CH ₂ -CH ₃)

Safety and Handling

According to the Globally Harmonized System (GHS) classifications, **2-Ethoxycinnamic acid** is considered an irritant.^[1]

- Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).^[1]
- Precautions: Standard laboratory personal protective equipment (PPE) should be worn, including safety goggles, nitrile gloves, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust.

Conclusion

The physical and spectroscopic properties of **2-Ethoxycinnamic acid** are well-defined and can be reliably determined using standard, self-validating laboratory protocols. A thorough characterization, beginning with melting point and solubility assessments and confirmed by spectroscopic analysis (FTIR, UV-Vis, and NMR), is fundamental to ensuring the identity, purity, and quality of the material. For professionals in research and drug development, a mastery of these techniques and the principles behind them is essential for advancing a compound from the laboratory bench to potential applications.

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